N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide

Catalog No.
S12550855
CAS No.
M.F
C9H9FINO
M. Wt
293.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide

Product Name

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide

IUPAC Name

N-(3-fluoro-5-iodo-4-methylphenyl)acetamide

Molecular Formula

C9H9FINO

Molecular Weight

293.08 g/mol

InChI

InChI=1S/C9H9FINO/c1-5-8(10)3-7(4-9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)

InChI Key

GNHVDWFACOUUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)NC(=O)C)F

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a fluorine atom, an iodine atom, and a methyl group, along with an acetamide functional group. Its molecular formula is C9H9FINOC_9H_9FINO, and it has a molecular weight of approximately 293.08 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of halogen atoms, which can influence its reactivity and biological activity.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a versatile precursor for synthesizing other compounds.
  • Acylation Reactions: The acetamide group can undergo acylation to form more complex derivatives.
  • Reduction Reactions: The compound can be reduced to yield amines or other derivatives depending on the conditions used.

The biological activity of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. The presence of halogens like fluorine and iodine typically enhances lipophilicity and bioavailability, potentially leading to increased activity against various biological targets. Preliminary studies suggest that related compounds may demonstrate antimicrobial or anticancer properties .

Several methods exist for synthesizing N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide:

  • Halogenation of Aromatic Compounds: Starting from 4-methyl-aniline, the introduction of fluorine and iodine can be achieved through electrophilic aromatic substitution reactions.
  • Acetamide Formation: The final step involves the reaction of the halogenated phenyl compound with acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Coupling Reactions: In some cases, coupling reactions with pre-synthesized halogenated phenolic compounds may also be employed.

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents.
  • Material Science: The compound may serve as a building block for developing advanced materials with specific properties due to its halogen content.
  • Chemical Research: It can be used as a reagent in various organic synthesis pathways.

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-N-methylbenzamideContains a methyl group instead of iodineLess halogen diversity may affect reactivity
5-Iodo-N-(4-methylphenyl)acetamideIodine at a different position on the phenyl ringDifferent steric effects due to position change
N-(2-fluoro-4-methylphenyl)acetamideFluorine at a different positionLacks iodine which may alter biological activity
3-Fluoro-N-(3-methylphenyl)acetamideMethyl group on the same carbon as fluorinePotentially different pharmacological profile

The presence of both fluorine and iodine in N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others lacking such halogen combinations.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.97129 g/mol

Monoisotopic Mass

292.97129 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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